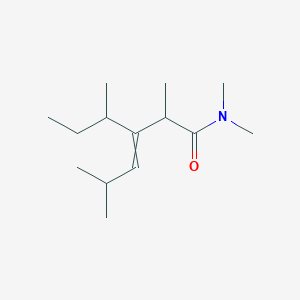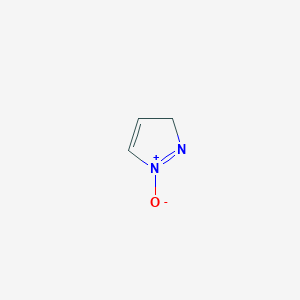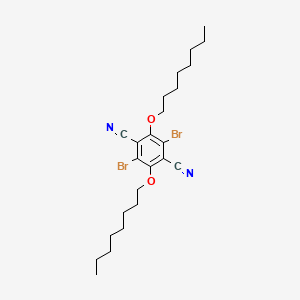![molecular formula C19H13NO2 B14197133 1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione CAS No. 918540-99-5](/img/structure/B14197133.png)
1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione is an organic compound that features both biphenyl and pyridine moieties. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione typically involves the coupling of a biphenyl derivative with a pyridine derivative. Common synthetic routes may include:
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.
Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions and the use of more efficient catalysts.
化学反応の分析
Types of Reactions
1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to more reduced forms, using reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halides, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic potential in various diseases.
Industry: Used in the synthesis of materials or as a catalyst in certain reactions.
作用機序
The mechanism of action for compounds like 1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione often involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 1-([1,1’-Biphenyl]-4-yl)-2-(pyridin-3-yl)ethane-1,2-dione
- 1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione
Uniqueness
1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione may exhibit unique properties due to the specific positioning of the biphenyl and pyridine groups, which can influence its reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
918540-99-5 |
|---|---|
分子式 |
C19H13NO2 |
分子量 |
287.3 g/mol |
IUPAC名 |
1-(3-phenylphenyl)-2-pyridin-3-ylethane-1,2-dione |
InChI |
InChI=1S/C19H13NO2/c21-18(19(22)17-10-5-11-20-13-17)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13H |
InChIキー |
PKMAGOWAJOPBPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



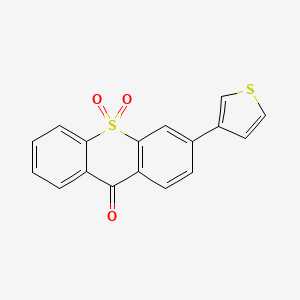
![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)


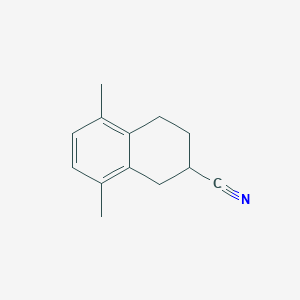
![Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B14197065.png)
![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14197075.png)
![3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14197081.png)
![4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14197086.png)
